4-Fluoro-2-methylthiophenol

Lipophilicity Drug Design Partitioning

4-Fluoro-2-methylthiophenol (CAS 845823-04-3) is a benzenethiol derivative substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. It belongs to the class of fluorinated aromatic thiols, serving as a key building block in medicinal chemistry, agrochemical, and material science research.

Molecular Formula C7H7FS
Molecular Weight 142.2 g/mol
CAS No. 845823-04-3
Cat. No. B1302154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylthiophenol
CAS845823-04-3
Molecular FormulaC7H7FS
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S
InChIInChI=1S/C7H7FS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
InChIKeyZEKNCCBACRDOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methylthiophenol (CAS 845823-04-3): A Bifunctional Thiophenol Building Block for Synthesis


4-Fluoro-2-methylthiophenol (CAS 845823-04-3) is a benzenethiol derivative substituted with a fluorine atom at the 4-position and a methyl group at the 2-position . It belongs to the class of fluorinated aromatic thiols, serving as a key building block in medicinal chemistry, agrochemical, and material science research. The compound is a colorless to light yellow liquid at room temperature [1], requiring storage under inert atmosphere at 2-8°C . Its reactivity profile is governed by the simultaneous presence of an electron-withdrawing fluorine substituent and an electron-donating methyl group, which together modulate the electronic character of the aromatic ring and the nucleophilicity of the thiol functionality.

Why 4-Fluoro-2-methylthiophenol Cannot Be Simply Replaced by 4-Fluorothiophenol or 2-Methylthiophenol


While 4-fluorothiophenol and 2-methylthiophenol are structurally simpler analogs, each lacks the complementary substituent that defines the target compound's physicochemical fingerprint. The presence of both a fluorine atom and a methyl group on the aromatic ring results in a unique combination of lipophilicity, acidity, and steric environment that is not achievable with either mono-substituted analog alone. Substituting the target with 4-fluorothiophenol would sacrifice the lipophilic and steric contributions of the methyl group, whereas using 2-methylthiophenol would eliminate the electron-withdrawing effects of fluorine that influence thiolate nucleophilicity and metabolic stability. The distinct liquid physical state of 4-fluoro-2-methylthiophenol, compared to the low-melting solid nature of 4-fluorothiophenol, further complicates generic substitution in automated or high-throughput workflows. The quantitative evidence below establishes the magnitude of these differences.

Quantitative Differentiation of 4-Fluoro-2-methylthiophenol from the Closest Analogs


Lipophilicity (LogP) Comparison: Intermediate Value Between Mono-Substituted Analogs

The target compound exhibits a measured/predicted LogP of 2.42 (XLogP3 ~2.5) [1], positioning it between the less lipophilic 4-fluorothiophenol (LogP 2.38) and the more lipophilic 2-methylthiophenol (LogP 2.87) [2]. This intermediate lipophilicity can offer a balanced partition coefficient for biological membrane permeability and extraction efficiency, avoiding the extremes of either analog.

Lipophilicity Drug Design Partitioning

Thiol Acidity (pKa): Dominant Effect of the 2-Methyl Group Over 4-Fluoro

The predicted pKa of the target compound's thiol group is 6.61 ± 0.48 [1]. This is almost identical to that of 2-methylthiophenol (pKa 6.64) and significantly higher than that of 4-fluorothiophenol (pKa 6.40) . The data indicate that the electron-donating methyl group at the 2-position counteracts the acidifying effect of the 4-fluoro substituent, resulting in a thiol acidity dominated by the methyl substitution pattern.

Acidity Nucleophilicity Thiolate Formation

Physical State at Ambient Temperature: Liquid vs. Low-Melting Solid

4-Fluoro-2-methylthiophenol is a liquid at standard laboratory conditions , whereas the closest analog 4-fluorothiophenol is a low-melting solid with a melting point of 43-46°C [1]. This physical state difference has practical implications for compound handling, automated dispensing, and formulation into reaction mixtures without pre-heating.

Handling Automation Dispensing

Boiling Point: Higher Thermal Stability Range than 4-Fluorothiophenol

The predicted boiling point of 4-fluoro-2-methylthiophenol is 186.7°C at 760 mmHg [1]. This is approximately 20°C higher than the boiling range of 4-fluorothiophenol (164–168°C) [2]. The elevated boiling point allows for a wider thermal operating window in reactions requiring elevated temperatures without reflux or solvent loss.

Thermal Stability Reaction Design Distillation

Recommended Application Scenarios for 4-Fluoro-2-methylthiophenol Based on Quantitative Differentiation


Medicinal Chemistry Library Synthesis Requiring Intermediate Lipophilicity

When designing compound libraries for oral bioavailability, the intermediate LogP of 4-fluoro-2-methylthiophenol (2.42) compared to 4-fluorothiophenol (2.38) and 2-methylthiophenol (2.87) can provide a favorable balance between permeability and solubility, potentially improving lead-like properties [1].

Automated High-Throughput Experimentation (HTE) Campaigns

The liquid physical state of 4-fluoro-2-methylthiophenol at ambient temperature simplifies liquid-handling robotic dispensing, reducing preparation time and variability compared to the solid 4-fluorothiophenol, which would require pre-melting or dissolution .

Thiolate-Mediated Reactions at Higher Temperatures

The higher boiling point (186.7°C) relative to 4-fluorothiophenol (164-168°C) permits reactions to be conducted at elevated temperatures without pressurization, which may accelerate thiol-ene click reactions or nucleophilic aromatic substitutions where 4-fluorothiophenol would reflux [2].

Synthesis of Fluorinated Biologically Active Molecules with Steric Differentiation

The combined 4-fluoro and 2-methyl substitution pattern imparts a distinct steric and electronic environment compared to mono-substituted analogs, making 4-fluoro-2-methylthiophenol a rational choice for probing structure-activity relationships where both substituent effects are simultaneously required .

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